5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
Description
Chemical Structure and Properties 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid (CAS: 2383892-92-8) is a spirocyclic compound featuring a 5-azaspiro[3.5]nonane core with two key functional groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions (e.g., piperidine) .
- Carboxylic acid moiety: Positioned at the 8th carbon, enabling conjugation to amines or other nucleophiles in drug discovery and bioconjugation applications .
Molecular Formula: C₂₃H₂₃NO₄ Applications: This compound serves as a versatile building block in medicinal chemistry, particularly for constructing constrained peptide analogs or small-molecule inhibitors.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)16-10-13-25(24(14-16)11-5-12-24)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPPFEYUZFAZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound is part of a larger class of azaspiro compounds that have been explored for their pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C23H23NO5
- Molecular Weight : 393.4 g/mol
- CAS Number : 2309448-55-1
- IUPAC Name : this compound
The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, enhancing the compound's utility in medicinal chemistry. The spirocyclic structure contributes to its binding affinity with biological targets, which is crucial for its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The unique structural features allow it to modulate various biological pathways, making it a candidate for further pharmacological exploration.
Research Findings
-
Binding Affinity Studies :
- The compound exhibits significant binding affinity to multiple receptor types, which may include GPR119 agonists, as seen in related compounds within the azaspiro family .
- Interaction studies have revealed that modifications to the Fmoc group can enhance or diminish biological activity, indicating a structure-activity relationship (SAR) that is critical for drug design .
-
Cytotoxicity Assessments :
- Preliminary cytotoxicity tests indicate that derivatives of this compound show varied IC50 values against different cancer cell lines, suggesting potential applications in oncology .
- For instance, related compounds in the azaspiro class demonstrated IC50 values ranging from low micromolar concentrations, indicating promising anti-cancer activity .
Case Study 1: GPR119 Agonist Activity
In a study focused on GPR119 agonists, a series of azaspiro compounds were synthesized and evaluated for their glucose-lowering effects in diabetic rat models. Compound 54g was identified as particularly effective due to its favorable pharmacokinetic profile and significant glucose-lowering effects, demonstrating the therapeutic potential of spirocyclic compounds like this compound .
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation into the cytotoxic effects of synthesized analogs revealed that certain derivatives exhibited potent activity against Jurkat and K562 cell lines, with IC50 values indicating strong anti-proliferative effects. This suggests that modifications to the azaspiro structure can lead to enhanced bioactivity against cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with Fmoc group | Potential GPR119 agonist; cytotoxicity against cancer cells |
| 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane | Similar Fmoc group; different spirocyclic core | Varied biological properties; potential for drug design |
| 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane | Oxa substitution in spirocyclic framework | Altered solubility and reactivity profiles |
This table illustrates how slight variations in structure can significantly impact biological activity, highlighting the importance of continued research into these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Spiro Ring Size and Rigidity: The spiro[3.5]nonane core in the target compound provides a balance between rigidity and synthetic accessibility compared to smaller spiro[2.4]heptane derivatives (e.g., 5-(Boc)-5-azaspiro[2.4]heptane-1-carboxylic acid), which may exhibit higher strain . Larger spiro systems (e.g., spiro[5.5]undecane in ) offer greater conformational restriction but are synthetically challenging .
Protecting Group Chemistry :
- Fmoc vs. Boc : Fmoc is preferred in solid-phase peptide synthesis due to its orthogonality to acid-labile groups, whereas Boc (tert-butoxycarbonyl) requires harsh acidic conditions (e.g., trifluoroacetic acid) for cleavage, limiting compatibility with acid-sensitive substrates .
Biological Activity: The target compound’s carboxylic acid group enables direct conjugation to biologics (e.g., antibodies), unlike analogs with ester or amide termini (e.g., 5-Oxaspiro[3.5]nonane-9-carboxylic acid derivatives), which require additional activation steps . Compounds with fused aromatic systems (e.g., ’s tetrahydrofuro[naphtho]dioxol-6-one) exhibit potent anticancer activity but lack the modularity of spirocyclic Fmoc/Boc-protected building blocks .
Synthetic Accessibility :
Q & A
Basic: What are the critical handling and storage conditions for this compound to ensure stability during peptide synthesis?
Answer:
The compound’s Fmoc (9-fluorenylmethoxycarbonyl) group is sensitive to base-catalyzed cleavage, requiring storage at 2–8°C in airtight, light-resistant containers to prevent premature deprotection . The spirocyclic structure may introduce steric hindrance, necessitating anhydrous conditions during synthesis to avoid hydrolysis of the carboxylic acid moiety . For handling, use nitrile gloves , safety goggles , and lab coats to minimize skin/eye exposure, as recommended for structurally similar Fmoc-protected compounds .
Basic: How does the Fmoc group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Answer:
The Fmoc group serves as a temporary protecting group for the amine, enabling orthogonal deprotection with 20% piperidine in DMF . Unlike tert-butoxycarbonyl (Boc) groups, Fmoc is base-labile, allowing milder cleavage conditions that preserve acid-sensitive spirocyclic structures . Post-coupling, residual Fmoc-byproducts (e.g., dibenzofulvene) should be monitored via UV absorbance at 301 nm to ensure complete removal .
Advanced: What strategies mitigate racemization during coupling of this sterically hindered spirocyclic amino acid?
Answer:
The spirocyclic core increases steric bulk, elevating racemization risk during activation. Optimize coupling using:
- Low-temperature (0–4°C) reactions to slow base-catalyzed racemization.
- Coupling reagents like HATU or HOAt, which enhance efficiency in hindered systems .
- Additives (e.g., 6-Cl-HOBt) to suppress oxazolone formation .
Validate enantiomeric purity via chiral HPLC with a crown ether-based column or circular dichroism (CD) spectroscopy .
Advanced: How can NMR spectroscopy resolve structural ambiguities in the spirocyclic core?
Answer:
The spirocyclic system creates distinct diastereotopic protons. Use:
- 1H-13C HSQC to assign quaternary carbons at the spiro junction.
- NOESY/ROESY to confirm spatial proximity between non-adjacent protons (e.g., H-8 and H-1 in the spiro ring) .
- 2D COSY to map coupling networks disrupted by the rigid spiro structure . For quantitative analysis, integrate 19F NMR if fluorine tags are introduced during derivatization .
Advanced: How can low coupling yields be addressed in SPPS when using this compound?
Answer:
Low yields often arise from steric hindrance or poor solubility. Troubleshoot via:
- Extended coupling times (2–4 hours) with 2–4 equivalents of activated ester.
- Microwave-assisted synthesis (50°C, 10–15 W) to enhance diffusion in swollen resin .
- Pre-activation protocols : Pre-form the active ester (e.g., pentafluorophenyl ester) before resin addition .
Monitor resin loading via Kaiser test or quantitative ninhydrin assay .
Contradiction Analysis: Why do reported melting points vary for structurally similar spirocyclic Fmoc-amino acids?
Answer:
Discrepancies arise from:
- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) yield different polymorphs .
- Hydration states : Hygroscopic carboxylic acid groups may retain water, altering observed mp .
- Impurity profiles : Residual solvents (DMF, THF) lower mp; recrystallize using gradient sublimation or HPLC-grade solvents .
Advanced: What analytical methods confirm successful incorporation into a peptide chain?
Answer:
- LC-MS/MS : Monitor molecular ion clusters (e.g., [M+H]+) and fragment ions corresponding to the spirocyclic moiety.
- MALDI-TOF : Validate mass shifts post-incorporation (Δ = molecular weight of the compound).
- Edman Degradation : Sequential cleavage to confirm positional integrity within the peptide .
Advanced: How does the spirocyclic structure influence bioactivity in peptide-based drug candidates?
Answer:
The rigid spiro core:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
